2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C9H8N6 and its molecular weight is 200.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazoles and pyrazinyl compounds are often used as building blocks in the synthesis of various biologically active compounds . They can interact with a wide range of biological targets, depending on their specific structures and functional groups.
Mode of action
The mode of action of a specific pyrazole or pyrazinyl compound would depend on its structure and the biological target it interacts with. These compounds can act as inhibitors, activators, or modulators of their targets, leading to changes in biological activity .
Biochemical pathways
Pyrazoles and pyrazinyl compounds can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles and pyrazinyl compounds can vary widely, depending on factors such as their specific structures and the route of administration. These properties can significantly impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of pyrazoles and pyrazinyl compounds can include changes in cell signaling, alterations in enzyme activity, and effects on gene expression. These effects can lead to changes in cellular function and potentially have therapeutic effects .
Action environment
The action of pyrazoles and pyrazinyl compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of these compounds and their ability to interact with their targets .
Biochemical Analysis
Biochemical Properties
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating enzymatic functions. The nitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various cellular processes .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, this compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their functions. For example, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets . This inhibition can lead to alterations in cell signaling and gene expression. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, resulting in reduced efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . The compound’s interaction with cofactors such as NADH and FADH2 can influence metabolic flux and alter metabolite levels. Additionally, it can affect the balance of anabolic and catabolic processes, impacting overall cellular metabolism.
Properties
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWDUHWZPOFPGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.